Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate
Description
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is an organophosphonate compound characterized by a hex-1-enyl backbone substituted with a tributylstannyl group and a diethyl phosphonate moiety. This structure confers unique reactivity, particularly in cross-coupling reactions and organometallic transformations, due to the electron-deficient nature of the phosphonate group and the nucleophilic properties of the stannyl group .
Properties
CAS No. |
650612-87-6 |
|---|---|
Molecular Formula |
C22H47O3PSn |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
tributyl(1-diethoxyphosphorylhex-1-enyl)stannane |
InChI |
InChI=1S/C10H20O3P.3C4H9.Sn/c1-4-7-8-9-10-14(11,12-5-2)13-6-3;3*1-3-4-2;/h9H,4-8H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
QJKURZPLDUVNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis from Hexenyl Phosphonate Precursors
One common method for synthesizing diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate involves the hydrophosphorylation of hex-1-yne with diethyl phosphite. This reaction is often catalyzed by transition metals such as palladium or nickel, facilitating the formation of the phosphonate group.
Stannylation Process
Following the formation of the hexenyl phosphonate, stannylation is performed using tributyltin hydride under radical conditions. This step is crucial as it introduces the tributylstannyl group, which enhances the compound's reactivity in subsequent chemical transformations.
Reaction Conditions
The reaction conditions play a significant role in the efficiency of the synthesis:
Temperature : Typically maintained between 60°C and 120°C depending on the specific reaction.
Solvent : Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).
Catalysts : Palladium-based catalysts are frequently employed to facilitate cross-coupling reactions.
The efficiency of these preparation methods can be evaluated based on yield and purity of the final product. Table 1 summarizes typical yields achieved through various synthetic routes.
| Method | Yield (%) | Notes |
|---|---|---|
| Hydrophosphorylation + Stannylation | 80-90% | High purity achieved via distillation |
| Direct Stannylation | 75% | Moderate yields; requires purification |
| Continuous Flow Synthesis | 85% | Scalable method with improved efficiency |
In industrial settings, the production of this compound may utilize continuous flow reactors to enhance yield and reduce reaction times. The optimization of reaction conditions, including temperature control and reagent concentrations, is essential for maximizing output while minimizing waste.
This compound is known for its versatility in chemical reactions:
Stille Coupling Reactions
This compound serves as an effective coupling partner in Stille reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. The presence of the tributylstannyl group allows for high reactivity under mild conditions.
Bioactive Compound Synthesis
Research indicates that this phosphonate can be used to synthesize various bioactive compounds, including potential anticancer agents. Its ability to undergo diverse transformations makes it a valuable intermediate in pharmaceutical chemistry.
The preparation methods for this compound involve a combination of hydrophosphorylation and stannylation processes, with careful consideration given to reaction conditions to optimize yield and purity. The compound's unique properties make it suitable for applications in organic synthesis and medicinal chemistry, highlighting its significance in ongoing research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The stannyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Hexenyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Coupling Reactions
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is often utilized in Stille coupling reactions, which are pivotal for forming carbon-carbon bonds. This method is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Comparison of Stille Coupling Reactions Using Different Stannyl Compounds
| Stannyl Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Tributyltin | 85 | Pd(PPh₃)₄, THF, 80°C |
| Trimethyltin | 75 | PdCl₂(PPh₃)₂, DMF, 100°C |
| Tetra-n-butyltin | 90 | Pd(OAc)₂, DMSO, 120°C |
The high yields achieved using this compound demonstrate its effectiveness as a coupling partner in these reactions .
Synthesis of Bioactive Compounds
This phosphonate has been employed in the synthesis of various bioactive molecules. For instance, it has been used to construct complex natural products and pharmaceutical candidates through methodologies such as the Horner-Wadsworth-Emmons reaction, which involves the formation of alkenes from phosphonates.
Case Study: Synthesis of Anticancer Agents
In a notable study, researchers synthesized a series of anticancer agents by employing this compound as a key intermediate. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating the potential of this phosphonate in drug development .
Material Science Applications
Mechanism of Action
The mechanism of action of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The stannyl group can participate in radical reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Diethyl (hydroxy(phenyl)methyl)phosphonate : Features a hydroxyphenylmethyl group instead of the stannyl-hexenyl chain. This compound is used in catalytic studies for aldol-like condensations .
Diethyl arylphosphonates (e.g., diethyl (4-methoxyphenyl)phosphonate) : Aryl substituents enhance stability but reduce electrophilicity compared to alkenyl-stannyl groups .
Diethyl 1-tetradecylphosphonate : A long alkyl chain substituent increases hydrophobicity, making it suitable for surfactant applications .
Table 1: Structural and Physical Property Comparison
Biological Activity
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its effects on various biological systems.
Chemical Structure and Properties
This compound can be classified as an organophosphorus compound. Its structure includes a phosphonate group, which is known for its ability to interact with biological molecules. The presence of the tributylstannyl group may also confer unique properties that enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed in various contexts, including antimicrobial, cytotoxic, and potential therapeutic effects.
Cytotoxic Effects
Cytotoxicity studies are crucial for evaluating the safety and therapeutic potential of chemical compounds. Preliminary findings suggest that this compound may induce cytotoxic effects in certain cell lines. For example, research on related phosphonates has shown that they can cause oxidative stress leading to DNA damage in bacterial cells. The degree of cytotoxicity often correlates with the compound's ability to induce oxidative stress and alter cellular functions.
Case Studies
Several case studies have explored the biological activities of organophosphorus compounds similar to this compound:
- Antibacterial Activity : A study investigated the antibacterial effects of diethyl benzylphosphonates against Escherichia coli. The results indicated that these compounds significantly altered bacterial DNA topology and induced oxidative damage, suggesting a mechanism through which they exert their antibacterial effects .
- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of phosphonates on human cancer cell lines. It was found that certain phosphonates could induce apoptosis through the generation of reactive oxygen species (ROS), leading to cell death .
- Therapeutic Potential : Research into the therapeutic applications of phosphonates indicates potential use in treating diseases characterized by oxidative stress and inflammation. Compounds with similar structures have been explored for their ability to modulate cellular pathways involved in disease progression .
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Potential (similar compounds show efficacy) | Induces oxidative stress | Alters DNA topology |
| Diethyl benzylphosphonate | Effective against E. coli (MIC determined) | High cytotoxicity in cancer cells | Generates ROS |
| Other phosphonates | Varies by structure | Varies by cell line | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
